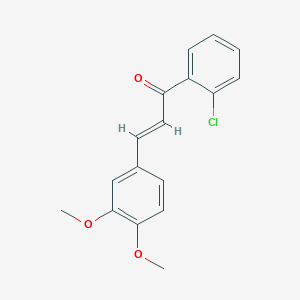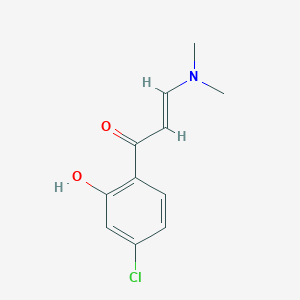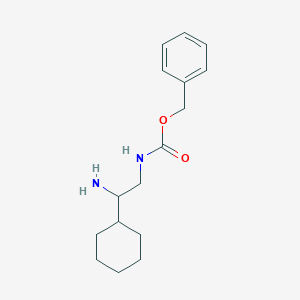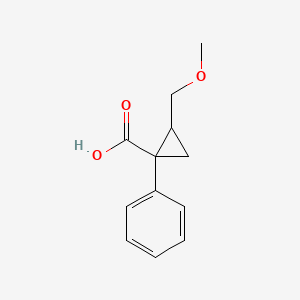
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one
Vue d'ensemble
Description
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one, also known as MBX-8025, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzoxathiol derivatives and has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of a range of diseases, including atherosclerosis, non-alcoholic fatty liver disease, and metabolic syndrome. Additionally, this compound has been studied for its potential to regulate cholesterol metabolism and reduce lipid accumulation in the liver, which could have implications for the treatment of hyperlipidemia and other lipid-related disorders.
Mécanisme D'action
The mechanism of action of 5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one is not fully understood, but it is believed to act by modulating the activity of several key signaling pathways involved in inflammation and lipid metabolism. Specifically, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) and inhibit the nuclear factor kappa B (NF-κB) pathway, both of which are involved in the regulation of inflammation and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of macrophages and other immune cells. Additionally, this compound has been shown to reduce lipid accumulation in hepatocytes and improve insulin sensitivity in animal models of metabolic syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one for lab experiments is its high purity and stability, which make it easy to work with and ensure consistent results. Additionally, the compound has been extensively studied, and there is a large body of literature on its properties and potential therapeutic applications. However, one limitation of this compound is that it can be expensive to produce, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one. One area of interest is its potential as a therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases. Additionally, there is ongoing research on its potential to regulate lipid metabolism and reduce lipid accumulation in the liver, which could have implications for the treatment of non-alcoholic fatty liver disease and other lipid-related disorders. Finally, there is interest in exploring the potential of this compound as a modulator of immune function, particularly in the context of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a synthetic compound with a range of potential therapeutic applications. Its anti-inflammatory and anti-oxidant properties, as well as its ability to regulate lipid metabolism, make it a promising candidate for the treatment of a range of diseases. While there is still much to learn about its mechanism of action and potential therapeutic uses, the extensive research that has been conducted on this compound to date suggests that it has significant potential as a therapeutic agent.
Propriétés
IUPAC Name |
5-hydroxy-7-(2-methylphenyl)-1,3-benzoxathiol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c1-8-4-2-3-5-10(8)11-6-9(15)7-12-13(11)17-14(16)18-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXSKPQIQDGHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3099210.png)



![2-Azaspiro[3.3]heptan-5-ol](/img/structure/B3099231.png)
![3-[(Benzenesulfonyl)methyl]aniline](/img/structure/B3099246.png)
![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)

![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)
